molecular formula C18H23N5O2 B2534128 1-Benzyl-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea CAS No. 1203135-22-1

1-Benzyl-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea

Cat. No.: B2534128
CAS No.: 1203135-22-1
M. Wt: 341.415
InChI Key: UDJLATJORMYPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzyl group, a pyrrolidine ring, and a pyrimidine moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Benzyl-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)urea is unique due to its combination of benzyl, pyrrolidine, and pyrimidine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-benzyl-3-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c24-18(20-13-15-6-2-1-3-7-15)19-8-11-25-17-12-16(21-14-22-17)23-9-4-5-10-23/h1-3,6-7,12,14H,4-5,8-11,13H2,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJLATJORMYPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)OCCNC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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